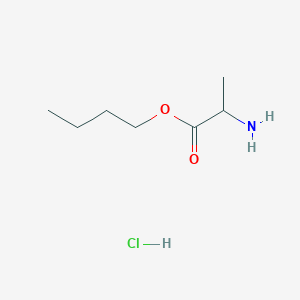
Butyl 2-aminopropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-aminopropanoate hydrochloride is an organic compound with the chemical formula C7H16ClNO2. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is often used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl 2-aminopropanoate hydrochloride is typically synthesized through the reaction of butyl 2-aminopropanoate with hydrochloric acid. The process involves dissolving butyl 2-aminopropanoate in a suitable solvent, such as ether, and then adding hydrochloric acid to the solution. The reaction is usually carried out at room temperature or under cooling conditions to control the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction mixture is often stirred continuously, and the product is purified through crystallization or distillation. The final product is then dried and packaged for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-aminopropanoate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed to form butyl 2-aminopropanoate and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound include various substituted amines, esters, and other organic compounds .
Aplicaciones Científicas De Investigación
Butyl 2-aminopropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in studies involving amino acid derivatives and their biological activities.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: The compound is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of butyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes or as a ligand for receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Butyl 2-aminopropanoate hydrochloride can be compared with other similar compounds, such as:
- Methyl 2-aminopropanoate hydrochloride
- Ethyl 2-aminopropanoate hydrochloride
- Propyl 2-aminopropanoate hydrochloride
These compounds share similar chemical structures but differ in their alkyl groups, which can influence their reactivity and applications.
Propiedades
Fórmula molecular |
C7H16ClNO2 |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
butyl 2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-10-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H |
Clave InChI |
ODMDNPRWFGSQHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















